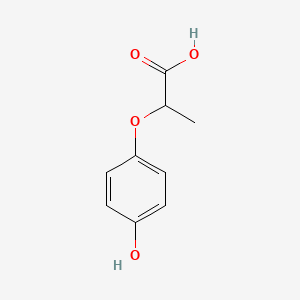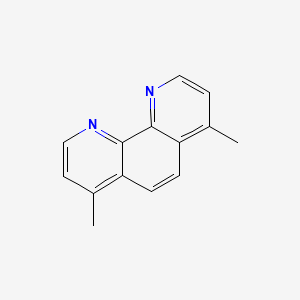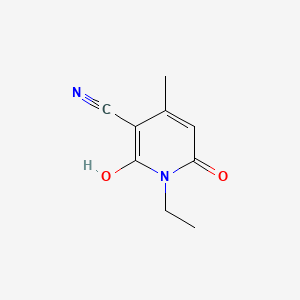
1-甲基-2-苯基苯并咪唑
概述
描述
1-Methyl-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . The structure of 1-Methyl-2-phenylbenzimidazole consists of a benzimidazole core with a methyl group at the first position and a phenyl group at the second position.
科学研究应用
1-Methyl-2-phenylbenzimidazole has a wide range of scientific research applications:
作用机制
Target of Action
1-Methyl-2-phenylbenzimidazole, a derivative of the benzimidazole moiety, is known to interact with various biological targets due to its isostructural pharmacophore of naturally occurring active biomolecules . .
Mode of Action
Benzimidazole derivatives, in general, are known to interact with biopolymers in living systems, leading to various biological responses
Biochemical Pathways
Benzimidazole derivatives are known to have broad-spectrum pharmacological properties, affecting a range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives are known for their outstanding stability profiles .
生化分析
Biochemical Properties
1-Methyl-2-phenylbenzimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 1-Methyl-2-phenylbenzimidazole has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses .
Cellular Effects
The effects of 1-Methyl-2-phenylbenzimidazole on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Moreover, 1-Methyl-2-phenylbenzimidazole can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, thereby altering the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, 1-Methyl-2-phenylbenzimidazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access. This binding can lead to a decrease in the enzyme’s catalytic activity, affecting various biochemical pathways. Additionally, 1-Methyl-2-phenylbenzimidazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-phenylbenzimidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-2-phenylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for lasting biological effects .
Dosage Effects in Animal Models
The effects of 1-Methyl-2-phenylbenzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, 1-Methyl-2-phenylbenzimidazole can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-Methyl-2-phenylbenzimidazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with hydrophilic molecules. These metabolic processes can alter the compound’s pharmacological activity and facilitate its excretion from the body. Additionally, 1-Methyl-2-phenylbenzimidazole can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Methyl-2-phenylbenzimidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the presence of transporters in the cell membrane can facilitate the uptake of 1-Methyl-2-phenylbenzimidazole into the cell, while binding proteins can sequester the compound in specific organelles, affecting its biological activity .
Subcellular Localization
The subcellular localization of 1-Methyl-2-phenylbenzimidazole is a critical factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 1-Methyl-2-phenylbenzimidazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
准备方法
The synthesis of 1-Methyl-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, and the product is isolated and purified using standard techniques such as recrystallization.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions, but on a larger scale and with optimized reaction conditions to maximize yield and purity .
化学反应分析
1-Methyl-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
相似化合物的比较
1-Methyl-2-phenylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the phenyl group, resulting in different pharmacological properties.
2-Phenylbenzimidazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, leading to variations in its pharmacological profile.
The uniqueness of 1-Methyl-2-phenylbenzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
属性
IUPAC Name |
1-methyl-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSRBSJJCMKQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180859 | |
| Record name | 1-Methyl-2-phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-63-1 | |
| Record name | 1-Methyl-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-phenylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-phenylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-2-phenylbenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Methyl-2-phenylbenzimidazole?
A1: 1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol [, ]. Spectroscopically, its derivatives have been studied using amplified spontaneous emission (ASE) to understand their ultraviolet lasing properties, revealing key insights into the influence of inter-ring torsional modes on their emission characteristics [].
Q2: How does 1-Methyl-2-phenylbenzimidazole perform in material science applications?
A2: 1-Methyl-2-phenylbenzimidazole has been explored as a building block in the synthesis of donor-acceptor conjugated polymers []. When incorporated into the polymer backbone, the 1-methyl-2-phenyl imidazole (MPI) moiety introduces a permanent dipole moment. This dipole influences the polymer's optical and electrochemical properties, impacting its band gap, ionization potential, and exciton binding energy. These characteristics make such polymers potentially suitable for applications in organic electronics, particularly in the development of organic photovoltaic devices [].
Q3: What are the catalytic properties and applications of metal complexes containing 1-Methyl-2-phenylbenzimidazole?
A3: 1-Methyl-2-phenylbenzimidazole acts as a cyclometalating ligand in various transition metal complexes, including those of rhodium [] and iridium [, ]. These complexes have demonstrated catalytic activity in asymmetric synthesis. For example, chiral-at-rhodium complexes containing 1-Methyl-2-phenylbenzimidazole have proven effective in asymmetric [2 + 2] photocycloadditions []. Similarly, chiral-at-iridium complexes bearing this ligand have been successfully employed in enantioselective conjugate additions and Nazarov cyclizations []. These findings highlight the potential of 1-Methyl-2-phenylbenzimidazole-based metal complexes as versatile catalysts in asymmetric organic transformations.
Q4: Are there any insights into the structure-activity relationship (SAR) of 1-Methyl-2-phenylbenzimidazole derivatives in the context of iridium complexes for solar cell applications?
A4: Research on iridium(III) 2-phenylbenzimidazole complexes for dye-sensitized solar cells (DSSCs) offers insights into their SAR []. Comparing complexes with varying substituents on the benzimidazole ring (hydrogen, methyl, phenyl) reveals how structural modifications impact their photophysical properties and performance in DSSCs. The introduction of a phenyl substituent leads to a blue shift in the luminescence and a significant increase in the extinction coefficient, suggesting improved light-harvesting capabilities, which are crucial for efficient DSSC operation [].
Q5: How does the incorporation of 1-Methyl-2-phenylbenzimidazole impact the properties of polyimides?
A5: Incorporating 1-Methyl-2-phenylbenzimidazole derivatives into polyimides significantly affects their thermal and optical properties []. By modifying the linearity of diamine monomers containing the 1-Methyl-2-phenylbenzimidazole moiety, researchers can tune the rigidity and packing of the resulting poly(benzimidazole imide)s (PBIIs) []. These modifications result in materials with high glass transition temperatures (Tg > 400°C) and excellent optical transparency (T400 > 80%), making them promising candidates for high-performance applications requiring both thermal stability and optical clarity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)












